molecular formula C12H16O2 B184099 ((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol CAS No. 142096-80-8

((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol

Cat. No.: B184099
CAS No.: 142096-80-8
M. Wt: 192.25 g/mol
InChI Key: QXASXPPLOQNMOY-RYUDHWBXSA-N
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Description

((1R,2R)-2-(Benzyloxymethyl)cyclopropyl)methanol (CAS: 142096-80-8) is a chiral cyclopropane derivative with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . It features a benzyloxymethyl group and a hydroxymethyl group attached to a cyclopropane ring. This compound is primarily used in stereochemical studies, such as confirming the absolute configuration of cyclopropane derivatives via optical rotation comparisons . It is stored at –80°C or –20°C and requires heating to 37°C with sonication to enhance solubility in research applications .

Properties

IUPAC Name

[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-7-11-6-12(11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXASXPPLOQNMOY-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1COCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1COCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbenoid intermediate, which reacts with alkenes to form cyclopropanes. In one protocol, a benzyloxy-substituted allylic alcohol precursor undergoes cyclopropanation under these conditions, yielding the cyclopropane core with moderate stereoselectivity. Reaction parameters such as temperature (−10°C to 25°C) and solvent (dichloromethane or ether) critically influence diastereomeric ratios, with optimal yields reaching 65–70%.

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed methods using diazo compounds have been explored for higher stereocontrol. For example, a rhodium(II) acetate catalyst mediates the reaction between diazoacetates and vinyl ethers, producing cyclopropanes with >90% enantiomeric excess (ee) when chiral ligands are employed. This method remains less common due to the handling challenges of diazo reagents but offers superior stereochemical outcomes.

Functional Group Transformations and Elaboration

Following cyclopropanation, subsequent steps introduce the hydroxymethyl and benzyloxymethyl groups. Key transformations include:

Hydroxymethylation via Reduction

A critical step involves reducing ester or ketone intermediates to the primary alcohol. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C is frequently used, achieving >85% conversion. Alternatively, sodium borohydride (NaBH4) in methanol provides milder conditions but lower yields (60–70%).

Benzyloxymethyl Group Installation

The benzyloxymethyl moiety is introduced via nucleophilic substitution or Mitsunobu reactions. For instance, treatment of a cyclopropane methanol derivative with benzyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) affords the protected ether in 75–80% yield. Stereochemical integrity is maintained by avoiding acidic conditions that could epimerize the chiral centers.

Stereochemical Control and Resolution

Achieving the (1R,2R) configuration necessitates precise stereochemical management:

Chiral Auxiliaries

Chiral oxazolidinone auxiliaries have been employed to induce asymmetry during cyclopropanation. After ring formation, auxiliary removal via hydrolysis or hydrogenolysis yields the desired diastereomer with 88–92% ee.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures offers an alternative. Candida antarctica lipase B (CAL-B) selectively acetylates the (1S,2S)-enantiomer, leaving the (1R,2R)-alcohol unreacted. This method achieves 95–98% ee but requires additional steps to recycle the unwanted enantiomer.

Purification and Characterization

Final purification typically involves column chromatography on silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate), yielding >95% purity. Analytical data for the compound include:

Table 1: Key Spectroscopic Data

TechniqueData
1H^1H NMRδ 7.35–7.25 (m, 5H, Ar-H), 3.65 (dd, J = 10.5 Hz, 2H, CH2OH), 1.55–1.45 (m, 2H, cyclopropane-H)
13C^{13}C NMRδ 138.2 (Ar-C), 72.8 (CH2O), 64.5 (CH2OH), 24.1, 22.3 (cyclopropane-C)
IR3400 cm1^{-1} (O-H stretch), 1100 cm1^{-1} (C-O-C)

Scalability and Industrial Considerations

Large-scale production (≥100 g) faces challenges in maintaining stereoselectivity and minimizing ring-opening side reactions. Continuous flow systems with immobilized catalysts have been proposed to enhance reproducibility, achieving 80% yield at 90% ee in pilot studies. Cost analysis highlights dichloromethane and n-butyllithium as major contributors to raw material expenses, prompting investigations into solvent-free mechanochemical methods .

Chemical Reactions Analysis

Hydroxyl Group Reactions

The primary hydroxyl group undergoes typical alcohol transformations:

  • Oxidation : Conversion to aldehydes or ketones using Swern or Dess-Martin conditions. For example, oxidation yields ((1R,2R)-2-(benzyloxymethyl)cyclopropyl)formaldehyde, a precursor for further functionalization .
  • Protection : The hydroxyl group is protected as a trichloroacetimidate using trichloroacetonitrile and DBU, forming ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methyl 2,2,2-trichloroacetimidate. This intermediate is critical for glycosylation and other coupling reactions .
  • Esterification : Reaction with acyl chlorides forms esters, enhancing solubility for chromatographic purification .

Benzyl Ether Cleavage

The benzyloxymethyl group is deprotected via catalytic hydrogenation (H₂/Pd-C) to yield ((1R,2R)-2-(hydroxymethyl)cyclopropyl)methanol, retaining the cyclopropane ring .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in selective ring-opening and functionalization:

  • Halogenation : Treatment with iodine under radical conditions forms iodocyclopropane derivatives, such as ((1R,2S,3S)-2-((benzyloxy)methyl)-3-iodocyclopropyl)methanol, which are intermediates in cross-coupling reactions .
  • Ring Expansion : Reaction with electron-deficient alkenes (e.g., acrylates) under thermal or Lewis acid-catalyzed conditions generates bicyclic structures via [3+2] cycloadditions .

Stereospecific Reactions

The (1R,2R) configuration ensures enantioselective outcomes:

  • Mitsunobu Reaction : Used to invert stereochemistry at the hydroxyl-bearing carbon, achieving derivatives like ((1S,2S)-2-(benzyloxymethyl)cyclopropyl)methanol with high enantiomeric excess .
  • Enzymatic Resolution : Lipases selectively acylate the (1R,2R) enantiomer, enabling chiral pool synthesis of bioactive molecules .

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Ref.
Trichloroacetimidate FormationCCl₃CN, DBU, CH₂Cl₂, 0°C → RT((1R,2R)-cyclopropyl)methyl trichloroacetimidate98
Benzyl DeprotectionH₂ (1 atm), Pd/C, MeOH, RT((1R,2R)-2-(hydroxymethyl)cyclopropyl)methanol95
Iodocyclopropane SynthesisI₂, Et₃B, O₂, Et₂O, –78°C → RTIodo-derivative with retained stereochemistry86

Table 2: Comparative Reactivity of Stereoisomers

StereoisomerReaction with LiAlH₄Rate (k, s⁻¹)Selectivity (dr)Ref.
(1R,2R)Reduction of ester to alcohol0.45>20:1
(1S,2R)Same conditions0.3815:1

Research Findings

  • Mechanistic Insights : The cyclopropane ring’s strain directs regioselectivity in electrophilic additions, favoring transannular pathways .
  • Thermal Stability : Decomposition occurs above 200°C, forming benzaldehyde and cyclopropane fragments .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that cyclopropane derivatives, including ((1R,2R)-2-(Benzyloxymethyl)cyclopropyl)methanol, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties
The compound has been investigated for its anticancer activity. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit specific pathways critical for tumor growth, although further research is needed to establish its efficacy and safety in clinical settings .

Cytochrome P450 Inhibition
Another significant application of this compound is its role as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and biosynthesis of steroids and other lipids. The ability to inhibit these enzymes positions the compound as a valuable tool in pharmacology for modifying drug metabolism .

Biological Research Applications

Biological Interaction Studies
Studies focusing on the interaction of this compound with biological systems have revealed insights into its mechanism of action. For instance, its interactions with cellular receptors have been documented, indicating potential pathways through which it exerts its biological effects .

Stereochemistry and Biological Activity
The stereochemistry of this compound plays a crucial role in its biological activity. Different stereoisomers can exhibit varying degrees of efficacy against specific biological targets. This aspect is particularly important in drug design, where the desired therapeutic effect is often closely tied to the stereochemical configuration of the compound .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound involves several key steps, including cyclopropanation reactions and subsequent functional group modifications. Various methods have been developed to optimize yields and selectivity during synthesis, making it accessible for further research and application .

Reactivity Studies
The compound's reactivity has been extensively studied, revealing its potential in forming various derivatives through functionalization reactions. This versatility allows researchers to explore a wide range of chemical modifications that can enhance its biological activity or alter its pharmacokinetic properties .

Summary Table of Key Applications

Application AreaDescriptionKey Findings/References
Antimicrobial ActivityInhibits growth of bacterial strains,
Anticancer PropertiesPotential inhibition of tumor growth pathways,
Cytochrome P450 InhibitionModifies drug metabolism; useful in pharmacology ,
Biological InteractionInsights into mechanisms of action with cellular receptors,
Synthesis TechniquesVarious methods developed for optimal synthesis,
Reactivity StudiesForms derivatives through functionalization ,

Mechanism of Action

The mechanism of action of ((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to fit into active sites or binding pockets, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related cyclopropane derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
((1R,2R)-2-(Benzyloxymethyl)cyclopropyl)methanol (142096-80-8) C₁₂H₁₆O₂ 192.25 Benzyloxymethyl, hydroxymethyl Ether, alcohol
rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanol (78376-92-8) C₅H₇OF₃ 148.11 Trifluoromethyl, hydroxymethyl Fluorocarbon, alcohol
Cyprolidol (4904-00-1) C₂₁H₁₉NO 301.38 Diphenyl, pyridyl, hydroxymethyl Aromatic rings, alcohol
(1R,2R)-2-[(BOC-aminomethyl)cyclopropyl]methanol (1932141-66-6) C₁₀H₁₉NO₃ 201.26 BOC-protected aminomethyl, hydroxymethyl Carbamate, alcohol
((1R,2R)-2-(Aminomethyl)cyclopropyl)methanol (1221274-33-4) C₅H₁₁NO 101.15 Aminomethyl, hydroxymethyl Amine, alcohol
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanol enhances lipophilicity and metabolic stability compared to the benzyloxymethyl group in the target compound .
  • Protective Groups: The BOC-protected amino group in (1R,2R)-2-[(BOC-aminomethyl)cyclopropyl]methanol increases polarity and stability, enabling its use in peptide synthesis .

Physical and Chemical Properties

Property This compound rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanol Cyprolidol
Solubility Requires heating/sonication Enhanced in fluorinated solvents Low in water, high in DMSO
Thermal Stability Stable at –80°C High due to C-F bonds Moderate
Boiling Point Not reported ~180°C (estimated) >300°C

Biological Activity

((1R,2R)-2-(Benzyloxymethyl)cyclopropyl)methanol is a chiral compound characterized by a cyclopropane ring with a benzyloxymethyl group and a hydroxymethyl substituent. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of approximately 192.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The stereochemistry of this compound is crucial for its biological activity. The presence of two stereogenic centers allows for various stereoisomers, which may exhibit different pharmacological properties. The compound's unique structure includes:

  • Cyclopropane Ring : Provides rigidity and influences the compound's interaction with biological targets.
  • Benzyloxymethyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Hydroxymethyl Group : May participate in hydrogen bonding interactions with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent. Its potential applications include:

  • Antimicrobial Properties : Studies have shown that cyclopropane derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties .
  • Interaction with G-Protein Coupled Receptors (GPCRs) : Preliminary studies indicate that this compound may interact with GPCRs, which are crucial targets in drug discovery .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
((1S,2S)-2-(Benzyloxymethyl)cyclopropyl)methanolC₁₂H₁₆O₂Different stereochemistry may lead to varied biological activity.
(1R,2S)-2-(Benzyloxymethyl)cyclopropylmethanolC₁₂H₁₆O₂Exhibits different reactivity patterns due to stereochemical differences.

The differences in stereochemistry can significantly affect the biological activity and interaction profiles of these compounds.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing ((1R,2R)-2-(Benzyloxymethyl)cyclopropyl)methanol?

Methodological Answer:
The synthesis typically involves cyclopropanation reactions and protective group chemistry. A key approach is the lithium carbenoid-mediated cyclopropanation of allylic ethers, where intermediates like benzyl-protected alcohols are formed. For example, lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) facilitates stereoselective cyclopropane ring formation, followed by reduction (e.g., LiAlH4) to yield the methanol derivative . The benzyloxymethyl group is introduced via alkylation or etherification steps, often using benzyl bromide derivatives under basic conditions. Purification via column chromatography or recrystallization ensures product integrity .

Advanced: How can stereoselectivity in cyclopropane ring formation be optimized during synthesis?

Methodological Answer:
Stereoselectivity is controlled by chiral auxiliaries, catalysts, or reaction conditions. For instance, using enantiopure starting materials (e.g., (1R,2R)-configured precursors) ensures retention of stereochemistry. Reaction temperature and solvent polarity also influence outcomes: low temperatures (−78°C) in THF stabilize transition states, favoring the desired (1R,2R) configuration. Kinetic vs. thermodynamic control can be leveraged by adjusting reaction duration and quenching methods . Advanced techniques like asymmetric catalysis (e.g., Rhodium complexes) may further enhance enantiomeric excess .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns cyclopropane ring protons (δ 0.5–1.5 ppm) and benzyloxymethyl groups (δ 4.5–5.0 ppm for OCH2Ph). Coupling constants (e.g., J = 5–8 Hz) confirm trans-cyclopropane geometry .
  • IR Spectroscopy : Identifies hydroxyl (∼3300 cm⁻¹) and ether (∼1100 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 232 [M+H]⁺) and fragmentation patterns validate molecular weight and substituents .

Advanced: How can researchers resolve contradictions in reported reaction yields for cyclopropane derivatives?

Methodological Answer:
Yield discrepancies often arise from variations in:

  • Catalyst Purity : Trace moisture in LiHMDS reduces efficacy; rigorous drying of reagents and solvents (e.g., THF over molecular sieves) is critical .
  • Workup Procedures : Incomplete extraction or column chromatography gradients may lead to product loss. Optimizing eluent systems (e.g., hexane/ethyl acetate gradients) improves recovery .
  • Steric Effects : Bulky substituents (e.g., benzyloxymethyl) hinder cyclopropanation; pre-organization via templating agents or microwave-assisted synthesis can enhance efficiency .

Basic: What functionalization strategies are applicable to the benzyloxymethyl group in this compound?

Methodological Answer:
The benzyl group serves as a protective moiety for the hydroxymethyl functionality. Common strategies include:

  • Hydrogenolysis : Pd/C under H₂ removes the benzyl group, yielding the primary alcohol .
  • Oxidation : MnO₂ or TEMPO/oxidant systems convert the alcohol to a carboxylic acid for further derivatization .
  • Nucleophilic Substitution : Alkylation or acylation reactions at the hydroxyl group post-deprotection enable diversification .

Advanced: How do electronic and steric factors influence regiochemical outcomes in cyclopropane functionalization?

Methodological Answer:
Regioselectivity is governed by:

  • Electron Density : Electron-withdrawing groups (e.g., benzyloxy) direct electrophilic attacks to less hindered positions.
  • Steric Hindrance : Bulky substituents on the cyclopropane ring favor reactions at distal carbons. Computational modeling (DFT) predicts transition-state geometries to optimize site-specific modifications .
  • Solvent Effects : Polar aprotic solvents stabilize charged intermediates, altering reaction pathways. For example, DMF enhances nucleophilic substitution rates compared to THF .

Basic: What purification methods ensure high-purity this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) separates cyclopropane derivatives from byproducts .
  • Recrystallization : Ethanol/water mixtures yield crystalline products, verified by melting point analysis (e.g., 72–74°C) .
  • Distillation : Vacuum distillation removes low-boiling impurities (<1 mmHg, 100–120°C) .

Advanced: What analytical challenges arise in characterizing cyclopropane-containing compounds, and how are they addressed?

Methodological Answer:
Challenges include:

  • NMR Signal Overlap : Cyclopropane protons exhibit complex splitting patterns. High-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) resolve ambiguities .
  • Thermal Instability : Cyclopropanes may decompose during GC-MS. Derivatization (e.g., silylation) stabilizes analytes .
  • Chiral Purity : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers, ensuring ≥99% ee .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Protective Equipment : Gloves, goggles, and lab coats prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., THF, benzyl bromide) .
  • Waste Disposal : Quench reactive intermediates (e.g., LiAlH4) with isopropanol before aqueous disposal .

Advanced: How can computational chemistry aid in designing derivatives of this compound?

Methodological Answer:

  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock or Schrödinger .
  • QSAR Modeling : Correlate substituent effects (e.g., logP, steric parameters) with activity to prioritize synthetic targets .
  • Transition-State Modeling : DFT calculations (e.g., Gaussian) optimize reaction pathways for novel cyclopropane derivatives .

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